molecular formula C21H22O6 B15127211 4'-Methylsigmoidin B

4'-Methylsigmoidin B

Cat. No.: B15127211
M. Wt: 370.4 g/mol
InChI Key: UYGBXGAZUCKDDV-UHFFFAOYSA-N
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Description

4’-Methylsigmoidin B is a naturally occurring compound found in certain medicinal plantsThe molecular formula of 4’-Methylsigmoidin B is C21H22O6, and it has a molecular weight of 370.401 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsigmoidin B typically involves multiple steps, including the use of various reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of 4’-Methylsigmoidin B may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4’-Methylsigmoidin B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4’-Methylsigmoidin B has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Methylsigmoidin B involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help neutralize free radicals, thereby protecting cells from damage .

Comparison with Similar Compounds

4’-Methylsigmoidin B can be compared with other similar flavonoids, such as:

The uniqueness of 4’-Methylsigmoidin B lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBXGAZUCKDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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